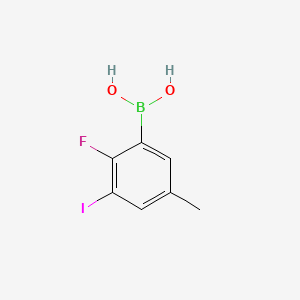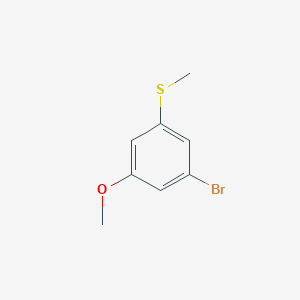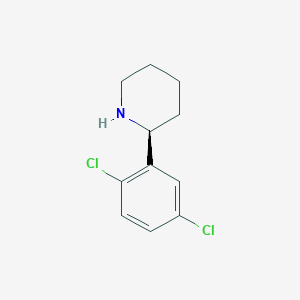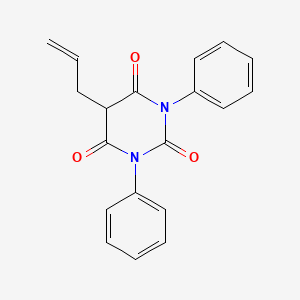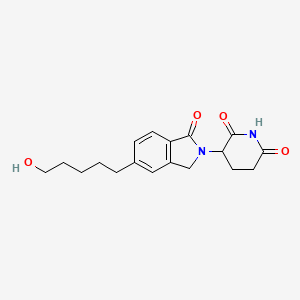
Phthalimidinoglutarimide-5'-C5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-5’-C5-OH is a compound that belongs to the class of phthalimides, which are known for their structural motif frequently found in natural products, pharmaceuticals, and organic materials . This compound is used as a building block in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalimides typically involves the condensation of phthalic acids or anhydrides with primary amines . For Phthalimidinoglutarimide-5’-C5-OH, the synthetic route may involve the carbonylative cyclization of aromatic amides or the cyclization of isocyanates with arenes . These reactions often use readily available starting materials and cheap catalysts, making them environmentally benign and operationally simple .
Industrial Production Methods
Industrial production methods for phthalimides, including Phthalimidinoglutarimide-5’-C5-OH, often involve large-scale synthesis using the same principles as laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C5-OH can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and potassium hydroxide . The conditions for these reactions can vary, but they often involve heating and the use of solvents such as ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of phthalimide with bromine and sodium hydroxide can produce N-bromophthalimide .
Scientific Research Applications
Phthalimidinoglutarimide-5’-C5-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Studied for its potential to target and degrade specific proteins.
Industry: Used in the production of various organic materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-C5-OH involves its role as a ligand for the E3 ligase cereblon, which is part of the ubiquitin-proteasome system . By binding to cereblon, the compound can target specific proteins for degradation, thereby modulating various cellular pathways and processes .
Comparison with Similar Compounds
Phthalimidinoglutarimide-5’-C5-OH can be compared with other phthalimide derivatives, such as:
Phthalimidinoglutarimide-5’-C7-OH: Similar in structure but with a different alkyl chain length.
Phthalimidinoglutarimide-C5-Br: Contains a bromine atom instead of a hydroxyl group.
These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of Phthalimidinoglutarimide-5’-C5-OH .
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[6-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N2O4/c21-9-3-1-2-4-12-5-6-14-13(10-12)11-20(18(14)24)15-7-8-16(22)19-17(15)23/h5-6,10,15,21H,1-4,7-9,11H2,(H,19,22,23) |
InChI Key |
GHMZRDHZPPUWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


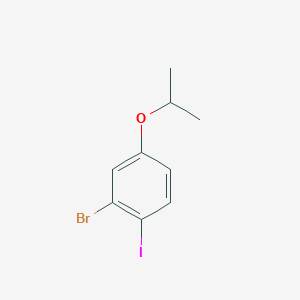
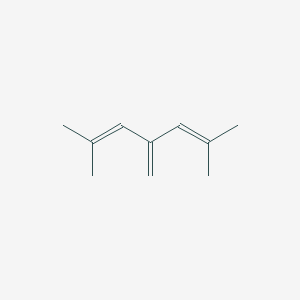
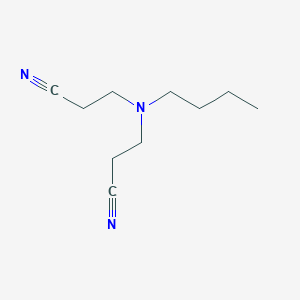
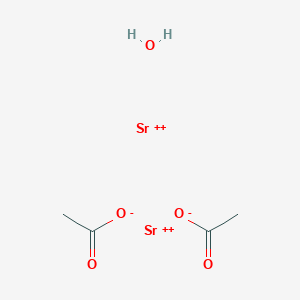
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
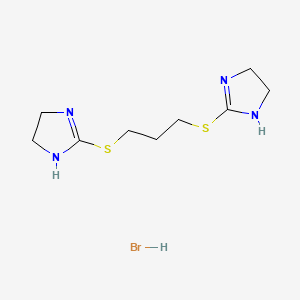
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
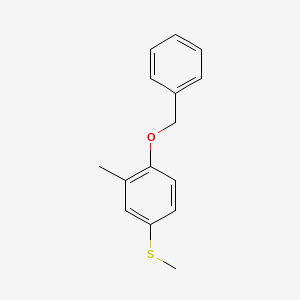
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
